molecular formula C5H6N2O B044325 4-Methylpyridazin-3(2H)-one CAS No. 33471-40-8

4-Methylpyridazin-3(2H)-one

Cat. No.: B044325
CAS No.: 33471-40-8
M. Wt: 110.11 g/mol
InChI Key: HBPUWDXGIIXNTF-UHFFFAOYSA-N
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Description

4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

4-Methylpyridazin-3(2H)-one serves as an essential intermediate in organic synthesis. It is utilized in the development of various derivatives that exhibit diverse biological activities.

Building Block for Complex Molecules

The compound is often employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to various functionalized derivatives, which are crucial in drug development and material science.

Application Description
Organic SynthesisUsed as a starting material for synthesizing derivatives with varied functionalities.
FunctionalizationEnables the introduction of different substituents, enhancing biological activity.

Biological Applications

Recent studies have highlighted the potential biological activities of this compound and its derivatives, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Research has indicated that pyridazinone derivatives can act as phosphodiesterase type 4 (PDE4) inhibitors, which are promising targets for treating inflammatory diseases. For instance, compounds bearing an indole moiety have shown selective inhibition of PDE4B isoenzymes, which play a critical role in regulating pro-inflammatory cytokine production.

Study Findings
PDE4 Inhibition StudyIdentified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one with significant PDE4B inhibition (IC50 = 251 ± 18 nM) .
Cytokine RegulationDemonstrated ability to modulate IL-8 production in human macrophages .

Anticancer Activity

Several studies have investigated the anticancer properties of pyridazinone derivatives against various cancer cell lines. For example, new pyridazinone derivatives were synthesized and evaluated for their antiproliferative effects against HCT116 colon carcinoma cells.

Cancer Cell Line Activity Observed
HCT116Some derivatives exhibited promising anti-proliferative effects .
SH-SY5YSelective cytotoxicity was noted against neuroblastoma cells .

Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for drug discovery efforts targeting various diseases.

Fatty Acid-Binding Protein (FABP) Inhibitors

Recent research has focused on optimizing pyridazinone-based compounds as FABP inhibitors, which may have applications in cancer treatment and metabolic disorders. The optimization efforts led to the identification of potent analogs with improved efficacy .

Compound IC50 Value
Optimized Pyridazinone DerivativeIC50 = 1.57 μM, showing enhanced potency compared to previous analogs .

Material Science Applications

In addition to biological applications, this compound is being explored for its potential use in developing advanced materials and chemical sensors due to its unique electronic properties.

Advanced Materials Development

The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .

Biological Activity

4-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by a methyl group at the fourth carbon and a keto group at the third position of the pyridazine ring. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C5H6N2O\text{Molecular Formula C}_5\text{H}_6\text{N}_2\text{O}

Structural Features

FeatureDescription
Ring System Pyridazine (six-membered aromatic ring with two nitrogen atoms)
Substituents Methyl group at position 4; keto group at position 3

This compound interacts with various biological targets due to its unique structural properties. Its biological activity is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways relevant to disease processes.
  • Receptor Interaction : Research indicates that derivatives of pyridazinones can act as agonists for formyl peptide receptors (FPR), which are involved in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research on related compounds has shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .

Anti-inflammatory Properties

Pyridazinone derivatives have been identified as potential anti-inflammatory agents. Their mechanism involves modulation of neutrophilic inflammation through activation of FPRs, leading to intracellular calcium flux and chemotaxis in human neutrophils .

Research Findings and Case Studies

  • Study on Anticancer Activity :
    • A series of compounds incorporating this compound were synthesized and tested against cancer cell lines. The most effective compound demonstrated IC50 values of 1.03 μM against A549 cells, indicating strong anticancer activity compared to standard drugs .
  • Inflammation Modulation :
    • Another study focused on the agonistic properties of pyridazin-3(2H)-one derivatives on FPRs, demonstrating significant activation of intracellular signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity Profile
6-Methoxy-4-methylpyridazin-3(2H)-one Methoxy group at position 6Enhanced anti-inflammatory effects
3-Chloro-6-methoxy-4-methylpyridazine Chlorine substitution at position 3Increased reactivity; potential cytotoxicity
6-Chloro-4-methylpyridazin-3(2H)-one Chlorine at position 6Distinct biological activities

Properties

IUPAC Name

5-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUWDXGIIXNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464978
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33471-40-8
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?

A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], this compound molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.

Q2: Is there any information available about the biological activity or applications of this compound based on this research?

A2: The provided research focuses solely on the structural characterization of this compound and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.

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